N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Overview
Description
The compound is a derivative of benzamide with a boronic ester group attached. Boronic esters are commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely feature a benzamide core with an ethyl group attached to the nitrogen and a tetramethyl-1,3,2-dioxaborolane group attached to one of the carbons .Chemical Reactions Analysis
Boronic esters are often used in Suzuki-Miyaura cross-coupling reactions, which involve the reaction of the boronic ester with a halide or pseudohalide in the presence of a palladium catalyst .Scientific Research Applications
Synthesis and Structural Analysis
N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide and related compounds have been synthesized and studied for their molecular structures using various spectroscopic methods and X-ray diffraction. These studies highlight the compounds' conformational characteristics and provide insights into their physicochemical properties. For example, the synthesis and structural analysis of methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and similar compounds reveal detailed information about their boric acid ester intermediates with benzene rings. The use of density functional theory (DFT) further allows comparison between computed molecular structures and crystal structures determined by X-ray diffraction, offering a deeper understanding of these compounds' electronic and molecular geometries (Huang et al., 2021).
Borylation Methods
The palladium-catalyzed borylation method has been explored for synthesizing (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)arenes. This approach provides an efficient pathway for attaching boron-containing groups to arenes, which is crucial for subsequent applications in organic synthesis and material science. For instance, Takagi and Yamakawa (2013) investigated the borylation of arylbromides, demonstrating the method's effectiveness, especially for compounds bearing sulfonyl groups, thereby expanding the toolbox for synthesizing boron-containing organic compounds (Takagi & Yamakawa, 2013).
Advanced Material Synthesis
Boron-containing compounds like N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide serve as key intermediates in the development of advanced materials. For example, the synthesis of electron transport materials and their key intermediates involves the use of such boron-containing compounds. This is pivotal for the creation of organic electronic devices, where the precise manipulation of electron transport properties is necessary for enhancing device performance (Xiangdong et al., 2017).
Future Directions
properties
IUPAC Name |
N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BNO3/c1-6-17-13(18)11-8-7-9-12(10-11)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXWWIHDUPXJEHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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